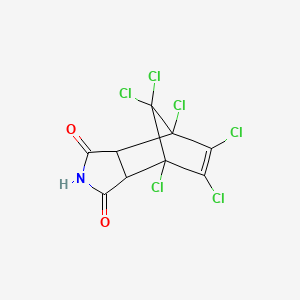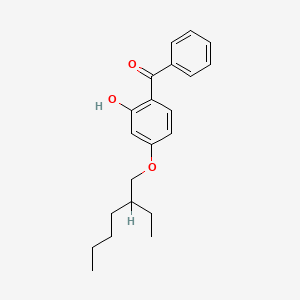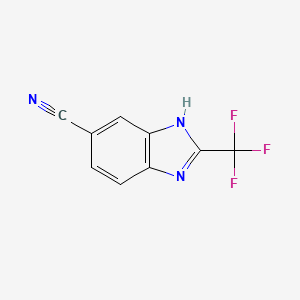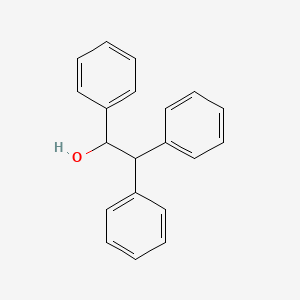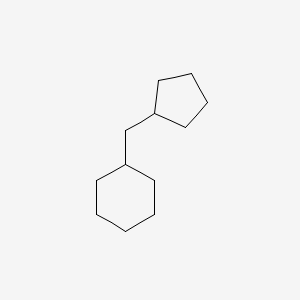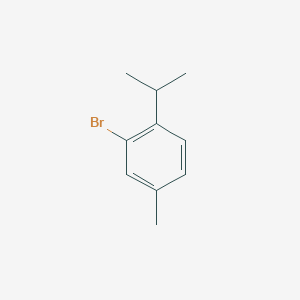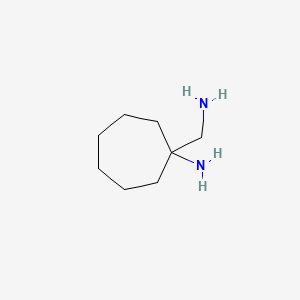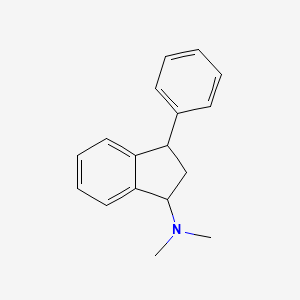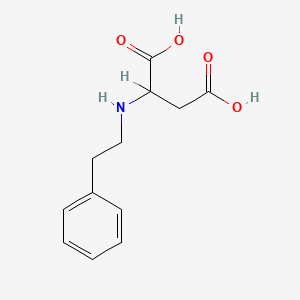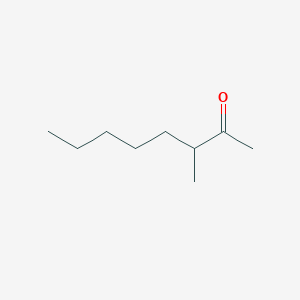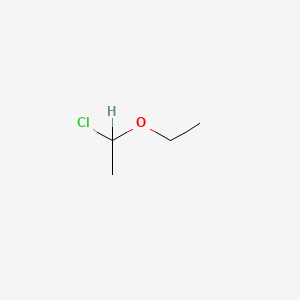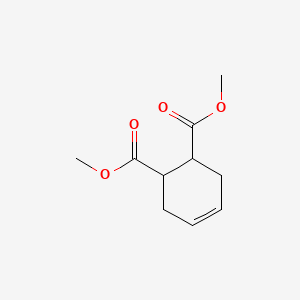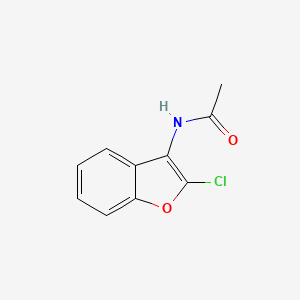
N-(2-Chloro-1-benzofuran-3-yl)acetamide
Descripción general
Descripción
N-(2-Chloro-1-benzofuran-3-yl)acetamide, also known by its chemical formula C10H9NO2 , is a synthetic organic compound. Its molecular weight is approximately 175.18 g/mol . The compound features a benzofuran ring with a chloro substituent at position 2 and an acetamide functional group.
Synthesis Analysis
The synthesis of N-(2-Chloro-1-benzofuran-3-yl)acetamide involves the reaction of 2-chlorobenzofuran with acetic anhydride or acetyl chloride . The nucleophilic substitution at the chlorine atom results in the formation of the target compound. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N-(2-Chloro-1-benzofuran-3-yl)acetamide consists of a benzofuran ring fused to an acetamide moiety. The chloro substituent is positioned ortho to the oxygen atom in the benzofuran ring. The compound’s SMILES string is: O=C©NC1=COC2=C1C=CC=C2 .
Chemical Reactions Analysis
N-(2-Chloro-1-benzofuran-3-yl)acetamide may participate in various chemical reactions, including nucleophilic substitutions, acylation reactions, and cyclizations. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in diverse contexts, such as derivatization and bioconjugation .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
- A study by Shakya et al. (2016) described the synthesis of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives. These compounds exhibited notable anticonvulsant activity in mice, suggesting their potential in preventing seizure spread at low doses (Shakya et al., 2016).
Analgesic Activity
- Kaplancıklı et al. (2012) synthesized some acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide, and investigated their potential analgesic activities. These compounds demonstrated significant analgesic effects in various tests (Kaplancıklı et al., 2012).
Photovoltaic Efficiency Modeling
- A 2020 study by Mary et al. investigated the photochemical and thermochemical properties of some bioactive benzothiazolinone acetamide analogs. These compounds showed good light harvesting efficiency, indicating their potential use in dye-sensitized solar cells (Mary et al., 2020).
Tautomerism Studies
- Katritzky and Ghiviriga (1995) utilized N-(pyridin-2-yl)acetamide in a study on heteroaromatic tautomerism, demonstrating its utility in such chemical investigations (Katritzky & Ghiviriga, 1995).
PI3K/mTOR Inhibitors
- A study by Stec et al. (2011) examined N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as an inhibitor of PI3Kα and mTOR, highlighting its potential in medical research (Stec et al., 2011).
iNOS Inhibition
- Garvey et al. (1997) used N-(3-(Aminomethyl)benzyl)acetamidine, a related compound, as a selective inhibitor of inducible nitric-oxide synthase, demonstrating its potential in biochemical research (Garvey et al., 1997).
Chemical Synthesis Applications
- Rathore et al. (2016) described the synthesis of unsymmetrical diaryl acetamides and benzofurans, highlighting the role of such compounds in chemical synthesis (Rathore et al., 2016).
Anti-Inflammatory Activity
- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial Activity
- Rezki (2016) conducted a study on the antimicrobial activity of benzothiazole N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, demonstrating their effectiveness against various microbial strains (Rezki, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
N-(2-chloro-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)12-9-7-4-2-3-5-8(7)14-10(9)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOQFUJUEHRRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337211 | |
| Record name | N-(2-Chloro-1-benzofuran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-1-benzofuran-3-yl)acetamide | |
CAS RN |
67382-11-0 | |
| Record name | N-(2-Chloro-1-benzofuran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B1615797.png)

